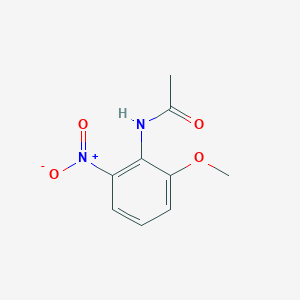
Acetamide, N-(2-methoxy-6-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(2-methoxy-6-nitrophenyl)- is an organic compound with the molecular formula C9H10N2O4. This compound is characterized by the presence of an acetamide group attached to a 2-methoxy-6-nitrophenyl ring. It is a derivative of acetamide and is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-methoxy-6-nitrophenyl)- typically involves the reaction of 2-methoxy-6-nitroaniline with acetic anhydride. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-(2-methoxy-6-nitrophenyl)- can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions to ensure maximum yield. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-(2-methoxy-6-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: The major product is 2-methoxy-6-nitroaniline.
Reduction: The major product is 2-methoxy-6-aminoaniline.
Substitution: The products vary depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(2-methoxy-6-nitrophenyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Acetamide, N-(2-methoxy-6-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group enhances the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetamide, N-(4-methoxy-2-nitrophenyl)
- Acetamide, N-(2-methoxy-4-nitrophenyl)
- Acetamide, N-(2-methoxy-5-nitrophenyl)
Uniqueness
Acetamide, N-(2-methoxy-6-nitrophenyl)- is unique due to the specific positioning of the methoxy and nitro groups on the phenyl ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds.
Biologische Aktivität
Acetamide, N-(2-methoxy-6-nitrophenyl)- is an organic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₀N₂O₄
- CAS Number : 116496-81-2
- Structural Features : The compound features an acetamide group linked to a 2-methoxy-6-nitrophenyl moiety, which influences its reactivity and biological interactions.
The biological activity of Acetamide, N-(2-methoxy-6-nitrophenyl)- is primarily attributed to its structural components:
- Nitro Group Reduction : The nitro group can be reduced to an amino group under specific conditions, leading to the formation of reactive intermediates that may interact with cellular targets.
- Methoxy Group Influence : The methoxy group enhances solubility and bioavailability, facilitating interactions with various biological molecules.
Antimicrobial Properties
Research indicates that Acetamide, N-(2-methoxy-6-nitrophenyl)- exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Potential
Several studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms such as oxidative stress and modulation of signaling pathways related to cell proliferation and survival .
Case Studies
- Study on Antimicrobial Activity :
-
Anticancer Research :
- In a study involving human breast cancer cell lines (MCF-7), Acetamide, N-(2-methoxy-6-nitrophenyl)- demonstrated IC50 values indicating potent cytotoxicity.
- Mechanistic studies revealed that the compound activates caspase pathways leading to programmed cell death.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Acetamide, N-(4-methoxy-2-nitrophenyl) | Moderate antimicrobial activity | Different substitution pattern affects reactivity |
| Acetamide, N-(2-hydroxy-5-nitrophenyl) | Antioxidant properties | Hydroxy group enhances interaction with radicals |
| Acetamide, N-(2-methoxy-4-nitrophenyl) | Lower anticancer efficacy | Variations in nitro positioning influence potency |
Eigenschaften
CAS-Nummer |
116496-81-2 |
|---|---|
Molekularformel |
C10H12N2O4 |
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
N-(2-methoxy-4-methyl-6-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H12N2O4/c1-6-4-8(12(14)15)10(11-7(2)13)9(5-6)16-3/h4-5H,1-3H3,(H,11,13) |
InChI-Schlüssel |
DOEHGANMBXMZDY-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=CC=C1OC)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC(=C(C(=C1)OC)NC(=O)C)[N+](=O)[O-] |
Synonyme |
N-(2-METHOXY-4-METHYL-6-NITROPHENYL)ACETAMIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















